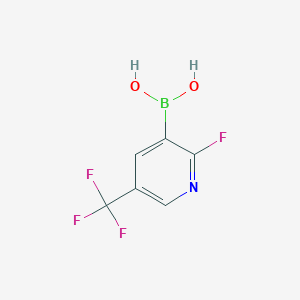
Ácido 2-fluoro-5-(trifluorometil)piridina-3-borónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Ácido 2-fluoro-5-(trifluorometil)piridina-3-borónico sirve como un reactivo valioso en las reacciones de heterociclización. Los investigadores lo utilizan para sintetizar diversos compuestos heterocíclicos, que desempeñan funciones cruciales en el descubrimiento de fármacos y la ciencia de los materiales .
- Este compuesto participa en las reacciones de acoplamiento de Suzuki-Miyaura. Al combinarlo con haluros de arilo o vinilo, los científicos pueden crear moléculas orgánicas complejas. Estas reacciones son esenciales en la síntesis farmacéutica y agroquímica .
- Los investigadores utilizan este ácido borónico como precursor para sintetizar compuestos biológicamente activos. Por ejemplo, contribuye a la preparación de heteroaril bencilureas con actividad inhibitoria de la glucógeno sintasa quinasa 3 (GSK-3) .
- En el campo de la química orgánica, This compound sirve como materia prima e intermedio esencial. Su versatilidad permite la creación de diversas moléculas orgánicas, incluidas aquellas con posibles aplicaciones farmacológicas .
- Los científicos agroquímicos exploran este compuesto por su potencial en la protección de cultivos. Si bien las aplicaciones específicas pueden variar, su papel como bloque de construcción para agroquímicos destaca su importancia en este campo .
- La investigación de colorantes se beneficia de las propiedades únicas de este ácido borónico. Contribuye a la síntesis de nuevos colorantes y pigmentos, ampliando la gama de colores disponibles para diversas aplicaciones .
Reacciones de Heterociclización
Acoplamiento de Suzuki-Miyaura
Precursor de Moléculas Biológicamente Activas
Síntesis Orgánica
Investigación Agroquímica
Desarrollo de Colorantes
Safety and Hazards
Direcciones Futuras
The use of boronic acids and their derivatives in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that many novel applications of “2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid” and similar compounds will be discovered in the future .
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation step of this pathway .
Pharmacokinetics
It’s worth noting that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including those used in the agrochemical, pharmaceutical, and dyestuff fields .
Action Environment
The action of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of settings .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium center . This interaction is crucial for the formation of the desired product in the coupling reaction.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid on various types of cells and cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid exerts its effects primarily through its interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step . This interaction is essential for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic molecules. Additionally, the presence of fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound, enhancing its effectiveness in biochemical reactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid in laboratory settings are important considerations for its use in biochemical research. Boronic acids are generally stable under standard laboratory conditions, but they can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives This degradation can affect the long-term efficacy of the compound in biochemical reactions
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors in metabolic processes The compound may undergo metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid within cells and tissues are important factors that influence its efficacy in biochemical reactions. Boronic acids can interact with transporters and binding proteins, affecting their localization and accumulation within cells The compound’s distribution can impact its availability for biochemical reactions and its overall effectiveness
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid can influence its activity and function. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications The localization of the compound within cells can affect its interactions with biomolecules and its overall efficacy in biochemical reactions
Propiedades
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFJVJLKFKDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


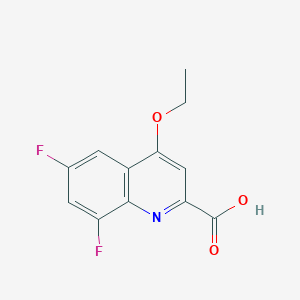
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
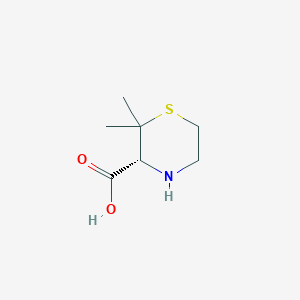
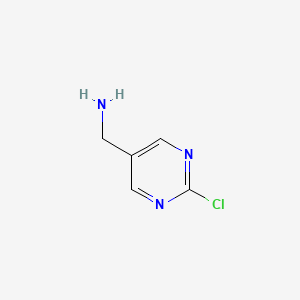
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)
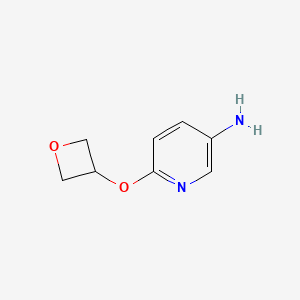

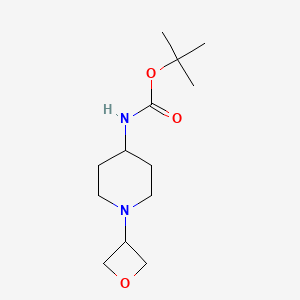
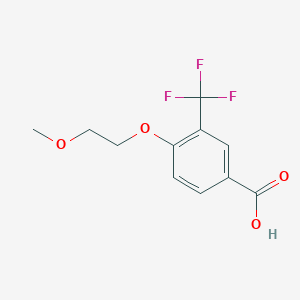
![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)
